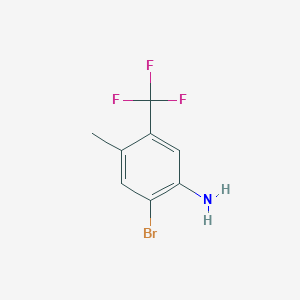

2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Description

Overview and Significance in Organic Chemistry

This compound occupies a prominent position within the family of halogenated aromatic amines due to its unique structural features and versatile reactivity profile. This compound represents a convergence of multiple functional group modifications on the aniline scaffold, incorporating both electron-withdrawing and electron-donating substituents that significantly influence its chemical behavior and synthetic utility. The presence of the trifluoromethyl group, in particular, has emerged as a fundamental strategy in medicinal chemistry for augmenting drug effectiveness through improved solubility, lipophilicity, metabolic stability, and protein-ligand interactions.

The strategic positioning of substituents on the aromatic ring creates a molecule with distinctive electronic properties that distinguish it from simpler aromatic amines. The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, while the methyl group at the 4-position offers electron-donating characteristics that can modulate the overall reactivity of the aniline nitrogen. The trifluoromethyl group at the 5-position introduces significant steric and electronic effects, creating opportunities for unique intermolecular interactions in biological systems.

Contemporary organic synthesis has increasingly recognized the value of fluorinated building blocks, with trifluoromethyl aromatic amines and derivatives representing prevalent frameworks in pharmaceutical development. The compound serves as an excellent precursor for bicyclic heterocycles, including quinoxalines and quinolines, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines. This versatility stems from the compound's ability to undergo nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the trifluoromethyl group.

The molecular architecture of this compound also enables its utilization in advanced synthetic methodologies, including metallaphotoredox multicomponent coupling reactions that provide access to elaborate N-trifluoroalkyl anilines featuring both trifluoromethyl groups and distal quaternary carbon motifs. These synthetic capabilities underscore the compound's significance as a key intermediate in accessing complex molecular frameworks that would be challenging to construct through conventional synthetic approaches.

Historical Context and Discovery

The development of halogenated aromatic amines, particularly those containing trifluoromethyl substituents, emerged from the broader evolution of fluorine chemistry in the mid-20th century. While specific historical documentation regarding the discovery of this compound is limited in the available literature, the compound's development can be contextualized within the systematic exploration of fluorinated aromatic compounds that gained momentum as researchers recognized the unique properties imparted by fluorine substitution.

The synthesis methodology for related trifluoromethyl aniline compounds has been documented in patent literature, with techniques for preparing 3-bromo-5-trifluoromethylaniline dating back to at least 2006. These preparative methods typically involve multi-step synthetic sequences starting from commercially available precursors, employing reactions such as acetylation, nitration, deacetylation, deamination, and reduction to achieve the desired substitution patterns. The overall yields reported for such synthetic approaches, typically around 43 percent, reflect the complexity involved in constructing these multiply-substituted aromatic systems.

The historical development of compounds like this compound is intrinsically linked to advances in pharmaceutical research, particularly in the development of novel anticancer medicines. The recognition that trifluoromethyl-containing aromatic compounds could serve as important fine-chemical intermediates drove systematic research into their synthesis and applications, positioning these molecules as focus products in the fine-chemical intermediate field.

The evolution of nomenclature systems for aromatic amines has also influenced how compounds like this compound are identified and catalogued. The Chemical Abstract Service adopted a nomenclature system in which the suffix "-amine" is attached to the root alkyl name, providing systematic naming conventions that facilitate chemical communication and database searches. This systematic approach to nomenclature has been essential for the consistent identification and cataloguing of complex halogenated aromatic amines in scientific literature and commercial databases.

Classification Within Halogenated Aromatic Amines

This compound belongs to the broad category of aromatic amines, specifically classified as a primary aromatic amine due to the presence of a single amino group directly attached to the benzene ring. Within the hierarchical classification system for amines, this compound represents a primary amine where one hydrogen atom of ammonia has been replaced by an aromatic group, distinguishing it from secondary and tertiary amines that contain two or three organic substituents, respectively.

The compound further classifies as a halogenated aromatic amine, characterized by the presence of halogen substituents on the aromatic ring system. The specific combination of bromine and fluorine atoms creates a unique subclass within halogenated aromatics, where the electronic effects of these different halogens interact to produce distinctive chemical properties. The bromine atom contributes significant steric bulk and serves as an excellent leaving group for substitution reactions, while the trifluoromethyl group introduces powerful electron-withdrawing effects that influence the basicity of the amine nitrogen.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Amine Type | Primary Aromatic Amine | Single amino group attached to aromatic ring |

| Halogenation Pattern | Poly-halogenated | Contains both bromine and fluorine substituents |

| Functional Groups | Multi-substituted Aniline | Bromine, methyl, and trifluoromethyl substituents |

| Molecular Framework | Substituted Benzene | Six-membered aromatic ring with four substituents |

From a structural perspective, aromatic amines are distinguished from aliphatic amines by the direct attachment of the nitrogen atom to an aromatic ring system. This structural feature significantly influences the basicity of the amine, as aromatic amines are generally less basic than their aliphatic counterparts due to resonance delocalization of the nitrogen lone pair electrons into the aromatic system. The presence of electron-withdrawing substituents, particularly the trifluoromethyl group, further reduces the basicity compared to unsubstituted aniline.

The classification of this compound within the broader context of fluorinated building blocks positions it as a member of an increasingly important class of synthetic intermediates. Fluorinated aniline building blocks are particularly valued for their utility in drug discovery, medicinal chemistry, and biochemistry research, where the unique properties imparted by fluorine substitution can dramatically influence biological activity and pharmacological properties.

Research Significance in Contemporary Chemistry

The research significance of this compound in contemporary chemistry extends across multiple domains, reflecting the compound's versatility as a synthetic intermediate and its potential applications in pharmaceutical development. The strategic incorporation of trifluoromethyl groups into drug molecules has emerged as a fundamental approach for fine-tuning physicochemical properties and optimizing structure-activity relationships in pharmaceutical compounds. This compound exemplifies the sophisticated molecular architectures that enable such pharmaceutical optimization strategies.

Recent advances in metallaphotoredox chemistry have highlighted the importance of trifluoromethyl-containing aromatic amines in accessing complex molecular frameworks through multicomponent coupling reactions. These synthetic methodologies enable the construction of elaborate N-trifluoroalkyl anilines featuring both trifluoromethyl groups and distal quaternary carbon motifs, providing unprecedented access to three-dimensional molecular architectures that are challenging to construct through conventional approaches. The availability of compounds like this compound as starting materials facilitates these advanced synthetic transformations.

The compound's research significance is further underscored by its potential role in medicinal chemistry applications, particularly in the development of enzyme inhibitors and bioactive molecules. Research has demonstrated that trifluoromethyl-substituted anilines can exhibit biological activity as inhibitors in enzymatic reactions, with the trifluoromethyl group potentially enhancing binding affinity through hydrophobic interactions. This makes compounds like this compound valuable candidates for pharmacological studies and drug development programs.

| Research Application | Significance Level | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | High | Intermediate for drug development |

| Materials Science | Medium | Enhanced thermal stability and chemical resistance |

| Analytical Chemistry | Medium | Detection and quantification applications |

| Fluorinated Compound Synthesis | High | Building block for specialized molecules |

The compound's utility extends to materials science applications, where fluorinated aromatic compounds are incorporated into polymers and coatings to impart unique properties such as increased thermal stability and chemical resistance. These applications demonstrate the broader technological relevance of halogenated aromatic amines beyond traditional pharmaceutical chemistry, positioning them as valuable components in advanced materials development.

Contemporary research has also emphasized the importance of understanding the fundamental chemical properties and reactivity patterns of compounds like this compound to enable rational design of synthetic strategies and predict biological activities. The detailed characterization of such compounds, including their spectroscopic properties, thermal behavior, and chemical stability, provides essential data for computational modeling and structure-activity relationship studies that guide modern drug discovery efforts.

Properties

IUPAC Name |

2-bromo-4-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-2-6(9)7(13)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNGEOXDNRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-4-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s analogs differ in halogen type, substituent positions, and additional functional groups, which influence their electronic and steric properties. Key examples include:

Biological Activity

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C8H7BrF3N. The presence of the bromine and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and antiviral properties. Its structural analogs have been studied for their ability to inhibit various biological targets, particularly in the context of drug development.

The compound likely interacts with specific molecular targets such as enzymes or receptors, leading to the inhibition or modulation of biological pathways. For instance, similar compounds have been reported to inhibit the hepatitis C virus (HCV) NS3 protease, suggesting that this compound may exhibit similar antiviral effects .

Antiviral Activity

A study highlighted the use of related compounds in synthesizing inhibitors for HCV NS3 protease. These inhibitors demonstrated significant efficacy in disrupting the viral life cycle, which is a promising avenue for further exploration with this compound .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown potential effectiveness against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | HCV NS3 Protease | Not specified | |

| Antimicrobial | Various bacterial strains | Not specified |

Case Studies

- Inhibition of HCV NS3 Protease : In a series of experiments, compounds structurally similar to this compound were shown to inhibit the activity of HCV NS3 protease effectively, demonstrating a pathway for developing new antiviral agents .

- Antimicrobial Testing : A study examined the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its mechanism and efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-4-methyl-5-(trifluoromethyl)aniline in laboratory settings?

Answer:

The synthesis typically involves multi-step routes, including bromination of precursor aniline derivatives or coupling reactions. For example, analogous brominated trifluoromethyl-aniline compounds are synthesized via:

- Stepwise functionalization : Bromination of methyl- or trifluoromethyl-substituted anilines using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using brominated intermediates, as demonstrated in a patent application where brominated aniline derivatives are reacted with zinc dicyanide to form carbonitrile products .

- Workup and purification : Post-reaction mixtures are often purified via C18 reverse-phase chromatography or liquid-liquid extraction, as seen in procedures involving methyl tert-butyl ether and sodium hydroxide .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments. For example, ¹⁹F NMR is critical for identifying trifluoromethyl group interactions .

- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 265 [M+H]+ in a related compound) and purity. Retention times (e.g., 0.81 minutes under specific conditions) help assess reproducibility .

- FT-IR : To detect functional groups like NH₂ (stretching ~3400 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced: How can researchers design palladium-catalyzed cross-coupling reactions using this compound as a substrate?

Answer:

Design considerations include:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is effective for coupling brominated anilines with cyanide or boronic acid partners, as shown in carbonitrile synthesis .

- Solvent and temperature : Reactions in polar aprotic solvents (e.g., DMF) at 80°C under nitrogen enhance yield and reduce side reactions .

- Substrate compatibility : Ensure the bromine atom is positioned to avoid steric hindrance from methyl or trifluoromethyl groups, which could impede catalyst access .

Advanced: What strategies mitigate the electron-withdrawing effects of substituents during nucleophilic aromatic substitution?

Answer:

The trifluoromethyl (-CF₃) and bromine groups are strongly electron-withdrawing, deactivating the aromatic ring. Strategies to enhance reactivity include:

- Directed ortho-metalation : Use directing groups (e.g., NH₂) to position nucleophiles selectively .

- Microwave-assisted synthesis : Accelerate reaction rates to overcome electronic deactivation .

- Electron-donating additives : Temporarily introduce methoxy or methyl groups to modulate electron density, then remove them post-reaction .

Advanced: How to resolve contradictions in reported reaction yields when using this compound under varying conditions?

Answer:

Systematically evaluate:

- Catalyst loading : Higher Pd(0) concentrations (e.g., 5 mol%) may improve yields in coupling reactions but risk side-product formation .

- Temperature gradients : Test reactions at 60–100°C to identify optimal thermal conditions .

- Purification methods : Compare column chromatography vs. recrystallization; reverse-phase HPLC is preferred for polar byproducts .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent decomposition. Related brominated anilines degrade upon exposure to light or moisture .

- Hazards : Classified as Acute Toxicity (Dermal/Inhalation Category 4). Use PPE (gloves, goggles) and work in a fume hood .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced: How does the bromine position influence regioselectivity in subsequent functionalization reactions?

Answer:

The bromine at the 2-position (ortho to NH₂) directs electrophiles to the para position relative to the trifluoromethyl group. This is observed in:

- Suzuki couplings : Boronic acids preferentially couple para to bromine in similar substrates .

- Nitration : Electron-withdrawing groups meta to bromine reduce nitration rates, favoring substitution at less deactivated positions .

Basic: What purification methods are optimal for this compound post-synthesis?

Answer:

- Liquid-liquid extraction : Separate organic layers using methyl tert-butyl ether and aqueous NaOH to remove acidic/byproduct impurities .

- Column chromatography : Use silica gel or C18 reverse-phase columns with gradients of acetonitrile/water (0.03% formic acid) for high-purity isolates .

- Recrystallization : Suitable for large-scale purification; select solvents like hexane/ethyl acetate based on solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.